Epidihydropinidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epidihydropinidine is a natural product found in Picea abies, Picea sitchensis, and Picea pungens with data available.

Applications De Recherche Scientifique

Antibacterial Activity

Epidihydropinidine has demonstrated significant antibacterial effects against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Tetracycline (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 5.37 | 15.63 |

| Enterococcus faecalis | 5.37 | 15.63 |

| Staphylococcus aureus | 10.75 | 12.5-250 |

| Bacillus cereus | 10.75 | 62.5 |

| Salmonella enterica | 43 | 1.95 (tetracycline) |

This compound was found to be nearly three times more effective than tetracycline against both Pseudomonas aeruginosa and Enterococcus faecalis, suggesting its potential as a novel antimicrobial agent for treating infections caused by these bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against species such as Candida albicans and Candida glabrata. The MIC values for these fungi were recorded as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 5.37 |

| Candida glabrata | 5.37 |

These findings suggest that this compound could be an effective treatment option for fungal infections, further expanding its therapeutic potential .

Food Preservation

This compound's antibacterial properties have been explored for applications in food preservation. Its effectiveness in inhibiting bacterial growth suggests that it could be used to prevent spoilage in refrigerated products, thereby extending shelf life and ensuring food safety .

Clinical Implications

Research indicates the potential of this compound as an adjunct therapy in treating infections caused by multidrug-resistant bacteria. Its ability to enhance the efficacy of existing antibiotics could be pivotal in addressing the growing challenge of antibiotic resistance .

Analyse Des Réactions Chimiques

Key Reaction Pathways

Epidihydropinidine (C₁₁H₂₁N) is synthesized via stereoselective reduction and cyclization strategies.

a) Diastereoselective Reduction of Cyclic Imines

A total synthesis route employs a highly diastereoselective reduction of cyclic imine intermediates (e.g., 11 ) using NaBH₄ or LiAlH₄, achieving >99% diastereomeric excess (de) for this compound (2S,6S configuration) .

b) Regioselective Wacker–Tsuji Oxidation

Alkenylazides (e.g., 10 and 14 ) undergo regioselective oxidation to form piperidine precursors. This step is critical for constructing the 2,6-disubstituted piperidine backbone .

a) Hydrogenation of Alkenylazides

Palladium-catalyzed hydrogenation of intermediates (e.g., 19 ) yields this compound with 76:24 dr (trans:cis) under mild conditions (H₂, Pd/C, RT) .

b) SN2 Cyclization

Yeast-mediated reduction of hydroxy esters (1 and 2) followed by SN2 cyclization achieves enantiopure this compound (>99% ee) .

a) Protection/Deprotection Strategies

-

Boc Protection : this compound is protected using Boc₂O/DMAP to improve stability during synthesis .

-

HCl Salt Formation : Crystallization as the hydrochloride salt confirms absolute configuration via X-ray analysis .

b) Antimicrobial Activity

This compound exhibits weak antibacterial effects (MIC: 5.37–43 mg mL⁻¹) against gram-positive and gram-negative bacteria .

Comparative Analysis of Synthetic Routes

Structural Confirmation

Propriétés

Formule moléculaire |

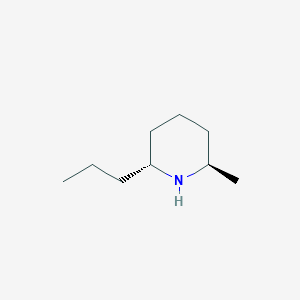

C9H19N |

|---|---|

Poids moléculaire |

141.25 g/mol |

Nom IUPAC |

(2R,6R)-2-methyl-6-propylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9-/m1/s1 |

Clé InChI |

BHBZNQCZKUGKCJ-RKDXNWHRSA-N |

SMILES |

CCCC1CCCC(N1)C |

SMILES isomérique |

CCC[C@@H]1CCC[C@H](N1)C |

SMILES canonique |

CCCC1CCCC(N1)C |

Synonymes |

epidihydropinidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.